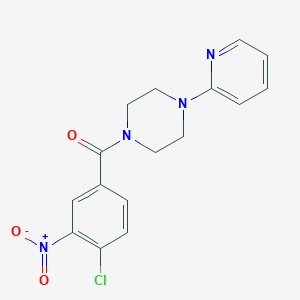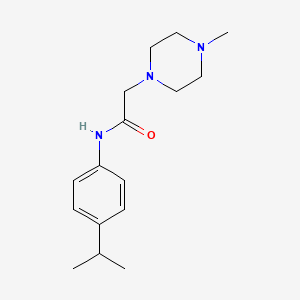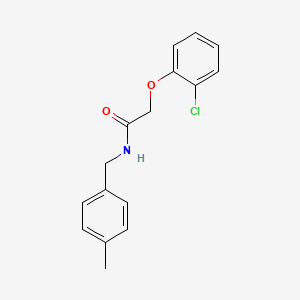
N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide, also known as CTM-TC, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of thiosemicarbazone derivatives, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide is not fully understood. However, it is believed to act by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and cell death.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide has been found to induce oxidative stress in cancer cells, leading to the activation of various signaling pathways and the induction of apoptosis. It may also affect the expression of genes involved in cell cycle regulation and DNA repair. In addition, it has been shown to inhibit the activity of certain enzymes involved in angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide has several advantages as a potential anticancer agent. It exhibits potent cytotoxic activity against a variety of cancer cell lines, and has been shown to be effective in animal models of cancer. However, it also has some limitations. It may exhibit toxicity to normal cells, and its mechanism of action is not fully understood. Further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide. One area of interest is the development of more potent and selective analogs of the compound. Another area is the investigation of its potential use in combination with other anticancer agents, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine its safety and efficacy in humans, and to identify biomarkers that can predict response to treatment.
Synthesemethoden
The synthesis of N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide involves the reaction of cyclohexyl isothiocyanate with 4-thiomorpholinylacetylhydrazine in the presence of a base. The resulting product is then treated with carbon disulfide to form the corresponding dithiocarbazate, which is subsequently converted to N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide by reaction with hydrazine hydrate.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide has been investigated for its potential use as an anticancer agent. Studies have shown that it exhibits cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth of tumor xenografts in animal models.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4OS2/c18-12(10-17-6-8-20-9-7-17)15-16-13(19)14-11-4-2-1-3-5-11/h11H,1-10H2,(H,15,18)(H2,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKARGJDXMXQSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5811940.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5811946.png)
![ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5811949.png)
![N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5811953.png)
![4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5811960.png)




![N-(3-acetylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812008.png)
![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5812012.png)
![2-(4-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5812030.png)
